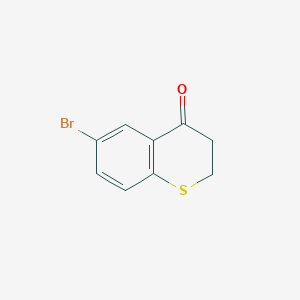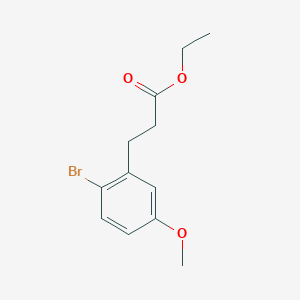
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate
Übersicht
Beschreibung
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is a chemical compound with the CAS Number: 1261646-79-0 . It has a molecular weight of 287.15 and its IUPAC name is ethyl 3- (2-bromo-4-methoxyphenyl)propanoate . The compound is typically a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is1S/C12H15BrO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.
Wissenschaftliche Forschungsanwendungen
Electroreductive Radical Cyclization :
- Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is used in electroreductive radical cyclization processes. For instance, it has been involved in the cyclization of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate to produce compounds like ethyl 2-(3′,4′-methylenedioxyphenyl)-4-methylenetetrahydrofuran-3-carboxylate (Esteves et al., 2005).
Synthesis of Neolignans :
- Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate has been identified in the synthesis of neolignans, as seen in the isolation of enantiomeric neolignans from Lobelia Chinensis (Chen et al., 2010).
Copolymerization and Polymer Chemistry :
- This compound plays a role in the synthesis and copolymerization of novel ethylenes, particularly in the creation of polymers with specific structural and thermal properties (Kharas et al., 2016).
Intermolecular Interactions in Crystal Packing :
- In crystallography, the compound has been involved in studies exploring the intermolecular interactions in crystal packing, particularly looking at N⋯π and O⋯π interactions (Zhang et al., 2011).
Synthesis of Pharmaceutical Intermediates :
- Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate has been used in enzyme-mediated synthesis pathways to create intermediates for pharmaceutical applications, specifically PPAR agonists (Brenna et al., 2009).
Phytotoxic and Mutagenic Effects Analysis :
- Its derivatives have been evaluated for phytotoxic and mutagenic effects using the Triticum test, providing insights into environmental and biological impacts (Jităreanu et al., 2013).
Electrochemical Reduction Studies :
- The compound has been a subject in the study of electrochemical reduction, especially in the context of bromo-propargyloxy esters (Esteves et al., 2003).
Eigenschaften
IUPAC Name |
ethyl 3-(2-bromo-5-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSZXINCUAZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



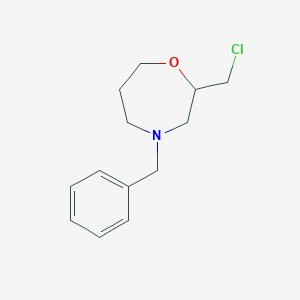
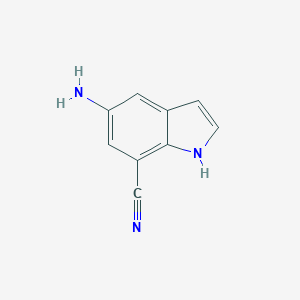
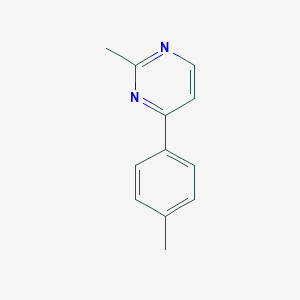
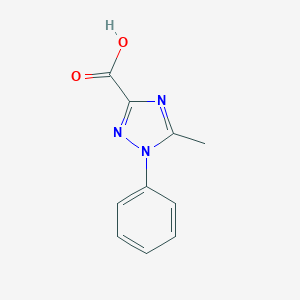
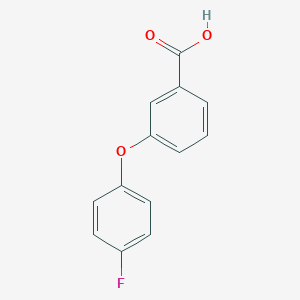
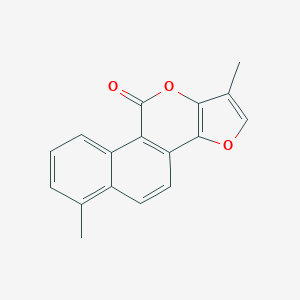
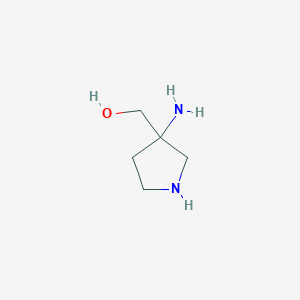
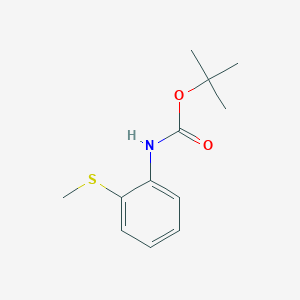
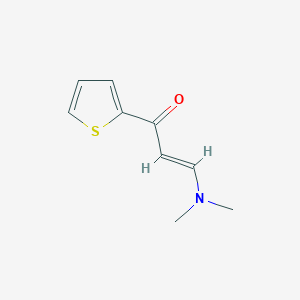

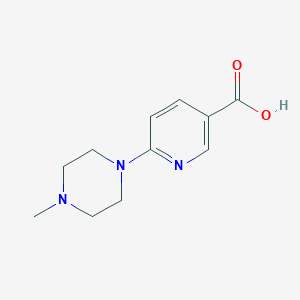
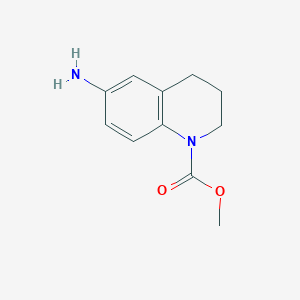
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
